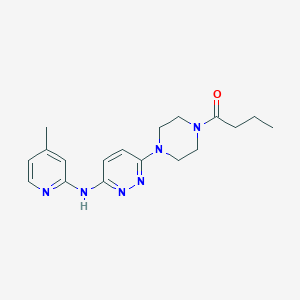

1-(4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)butan-1-one

Description

Properties

IUPAC Name |

1-[4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O/c1-3-4-18(25)24-11-9-23(10-12-24)17-6-5-15(21-22-17)20-16-13-14(2)7-8-19-16/h5-8,13H,3-4,9-12H2,1-2H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWMNSBCSDYKXDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CCN(CC1)C2=NN=C(C=C2)NC3=NC=CC(=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)butan-1-one typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, halides, and catalysts to facilitate the formation of the desired bonds under controlled conditions .

Chemical Reactions Analysis

1-(4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)butan-1-one undergoes several types of chemical reactions, including:

Oxidation: This reaction can modify the functional groups attached to the pyridazine or piperazine rings.

Reduction: This reaction can be used to reduce any ketone or aldehyde groups present in the compound.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:

- In vitro Studies : Compounds with structural similarities have shown IC50 values in the micromolar range against breast cancer and leukemia cell lines, suggesting potential anticancer properties through mechanisms such as apoptosis induction or cell cycle arrest .

Antimicrobial Properties

The compound has also demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 20–70 µM against strains like Staphylococcus aureus and Escherichia coli, indicating moderate potency compared to standard antibiotics .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes is another area of interest:

- Monoamine Oxidase Inhibition : Similar compounds have been shown to inhibit monoamine oxidase B (MAO-B), which is involved in the metabolism of neurotransmitters. A related study reported an IC50 value of 0.013 µM for MAO-B inhibition, highlighting its potential application in treating neurodegenerative disorders .

Case Studies

Several studies have explored the biological activity of pyridazine derivatives, including our compound of interest:

Study on Antibacterial Activity

A recent investigation evaluated the antibacterial efficacy of pyridazine derivatives against multi-drug resistant strains. Results indicated that some derivatives had comparable or superior activity to conventional antibiotics, underscoring the therapeutic potential of these compounds .

Cytotoxicity Assays

In another study focused on cytotoxicity assays performed on various cancer cell lines, certain structural modifications were found to enhance the anticancer activity of related compounds. This suggests that optimizing the structure could lead to improved therapeutic agents .

| Activity Type | IC50 Value (µM) | Target | Notes |

|---|---|---|---|

| Anticancer Activity | Varied (micromolar) | Breast cancer, leukemia cell lines | Induces apoptosis and cell cycle arrest |

| Antimicrobial Activity | 20–70 | Staphylococcus aureus, E. coli | Moderate potency compared to standard antibiotics |

| MAO-B Inhibition | 0.013 | Monoamine oxidase B | Potential application in neurodegenerative disorders |

Mechanism of Action

The mechanism of action of 1-(4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues with Piperazine Linkers

a. 1-(4-(3-Aminopyridin-2-yl)piperazin-1-yl)-2-ethylbutan-1-one (CAS: 1154696-64-6)

- Structure: Shares the piperazine-butanone backbone but replaces the pyridazine core with a 3-aminopyridine group.

- Molecular Weight : 276.38 g/mol (C₁₅H₂₄N₄O) vs. ~325 g/mol (estimated for the main compound).

- This could impact metabolic stability .

b. 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine

- Structure: Features a thienopyrimidine core with morpholine and methanesulfonyl-piperazine groups.

- Molecular Weight: 494.19 g/mol (ESI+), significantly higher than the main compound due to the sulfonyl group and thienopyrimidine scaffold.

- Key Differences: The sulfonyl group enhances solubility and hydrogen-bonding capacity, while the thienopyrimidine core offers a larger aromatic surface for target engagement compared to pyridazine. Such differences suggest divergent target selectivity (e.g., kinases vs. GPCRs) .

Pyridazine-Based Analogues

a. 2-(2H-1,3-Benzodioxol-5-ylamino)-1-(piperidin-1-yl)ethan-1-one

- Structure : Replaces pyridazine with a benzodioxole ring and uses piperidine instead of piperazine.

- Key Differences: The benzodioxole group introduces electron-rich aromaticity, which may enhance binding to targets requiring electron-donor interactions. Piperidine’s reduced nitrogen content compared to piperazine could decrease basicity and alter pharmacokinetics .

b. 5-(4-Methylphenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

- Structure : A pyrazolopyrimidine derivative with trifluoromethyl and aryl substituents.

- Key Differences : The trifluoromethyl group improves metabolic stability and lipophilicity, while the pyrazolopyrimidine core may target purine-binding enzymes (e.g., PDEs or kinases) more selectively than pyridazine-based compounds .

Activity and Binding Considerations

- The Cheng-Prusoff equation (Ki = IC₅₀ / (1 + [S]/Km)) could contextualize such data if substrate concentrations ([S]) and Km values are known .

- Solubility and Bioavailability : The main compound’s pyridazine and piperazine groups likely confer moderate solubility, whereas sulfonyl-containing analogues (e.g., ) exhibit enhanced aqueous solubility due to polar sulfonyl moieties .

Biological Activity

1-(4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)butan-1-one, also known by its CAS number 1251686-06-2, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural characteristics:

- Molecular Formula : C19H24N6O

- Molecular Weight : 376.4 g/mol

The structure consists of a piperazine ring, a pyridazine moiety, and a 4-methylpyridine group, which are significant for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. In vitro tests indicated that it exhibits significant activity against various bacterial strains. For instance, compounds similar to this one showed efficacy against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM in related derivatives .

Anticancer Properties

Research has indicated that derivatives of this compound may possess anticancer properties. A study focused on similar piperazine derivatives demonstrated their ability to inhibit cancer cell proliferation in several lines, suggesting that the piperazine and pyridazine components contribute to cytotoxic effects against tumor cells .

The proposed mechanism involves the inhibition of specific enzymes or pathways critical for the survival and proliferation of pathogens or cancer cells. For example, compounds with similar structures have been shown to interact with DNA synthesis pathways and inhibit topoisomerase enzymes, which are essential for DNA replication .

Study 1: Antitubercular Activity

A series of substituted derivatives were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Ra. Among these, several compounds exhibited significant activity with IC90 values ranging from 3.73 to 4.00 μM . This suggests that modifications in the chemical structure can enhance biological efficacy.

Study 2: Cytotoxicity Evaluation

In assessing the cytotoxicity of related compounds on human embryonic kidney (HEK-293) cells, it was found that most active compounds were non-toxic at concentrations effective against Mycobacterium tuberculosis. This selectivity indicates a favorable therapeutic window for further development .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C19H24N6O |

| Molecular Weight | 376.4 g/mol |

| IC50 (Antitubercular Activity) | 1.35 - 2.18 μM |

| IC90 (Antitubercular Activity) | 3.73 - 4.00 μM |

| Cytotoxicity (HEK-293 Cells) | Non-toxic at effective doses |

Q & A

Basic: What are the key synthetic pathways for 1-(4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)butan-1-one?

Answer:

The synthesis typically involves multi-step reactions starting with functionalized pyridazine and piperazine precursors. Key steps include:

- Nucleophilic substitution : Formation of the pyridazine-piperazine linkage under reflux in polar aprotic solvents like dimethylformamide (DMF) or ethanol .

- Amide coupling : Introduction of the butanone moiety via carbodiimide-mediated coupling, requiring anhydrous conditions .

- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradients) is critical for isolating the final product with >95% purity .

Advanced: How can computational methods optimize reaction conditions for synthesizing this compound?

Answer:

Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, enabling selection of optimal solvents, catalysts, and temperatures. For example:

- Reaction path analysis : Identifies energy barriers for pyridazine-piperazine bond formation, favoring DMF over ethanol due to lower activation energy .

- Machine learning : Trained on datasets from analogous heterocyclic syntheses to recommend catalyst systems (e.g., Pd/C for Suzuki couplings) .

- Iterative validation : Experimental yields are compared with computational predictions to refine force fields and improve accuracy .

Basic: What analytical techniques confirm the structural identity and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions (e.g., piperazine proton splitting at δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 424.2032 for CHNO) .

- Infrared (IR) Spectroscopy : Detects key functional groups (e.g., carbonyl stretch at ~1680 cm) .

- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Advanced: How can researchers resolve contradictions between computational predictions and experimental biological activity data?

Answer:

- Docking vs. assay discrepancies : If molecular docking predicts strong binding to a kinase target but in vitro assays show low inhibition, consider:

- Solvent effects : Adjust dielectric constants in docking simulations to mimic cellular environments .

- Metabolite interference : Use LC-MS to identify metabolic byproducts that may deactivate the compound .

- Free energy perturbation (FEP) : Quantifies binding affinity differences caused by minor structural variations (e.g., methyl vs. ethyl groups) .

- Dynamic simulations : Molecular dynamics (MD) over nanosecond timescales reveal conformational changes impacting target interaction .

Basic: What functional groups in this compound contribute to its potential pharmacological activity?

Answer:

- Piperazine ring : Enhances solubility and enables hydrogen bonding with biological targets (e.g., serotonin receptors) .

- Pyridazine core : Acts as a planar aromatic scaffold for π-π stacking in enzyme active sites .

- 4-Methylpyridin-2-ylamino group : Modulates electron density, influencing binding kinetics and selectivity .

- Butan-1-one moiety : Provides a flexible linker for optimizing pharmacokinetic properties .

Advanced: What strategies improve aqueous solubility without compromising target affinity?

Answer:

- Salt formation : React with HCl or citric acid to generate water-soluble hydrochloride or citrate salts .

- Prodrug design : Introduce phosphate esters at the butanone carbonyl, which hydrolyze in vivo to the active form .

- Co-solvent systems : Use cyclodextrin inclusion complexes or PEG-based formulations to enhance dissolution .

- Structure-activity relationship (SAR) : Replace hydrophobic groups (e.g., methyl) with polar substituents (e.g., hydroxyl) while monitoring affinity via surface plasmon resonance (SPR) .

Basic: What are common synthetic impurities, and how are they characterized?

Answer:

- Byproducts :

- Unreacted piperazine : Detected via TLC (Rf 0.3 in ethyl acetate) and quantified by GC-MS .

- Oxidation products : Butanone oxidation to carboxylic acid derivatives identified by IR (broad O-H stretch at 2500–3000 cm) .

- Control measures :

- Inert atmosphere : Synthesize under nitrogen to prevent oxidation .

- Purification : Use preparative HPLC with trifluoroacetic acid (TFA) in the mobile phase to separate zwitterionic impurities .

Advanced: How do researchers validate target engagement in complex biological systems?

Answer:

- Photoaffinity labeling : Incorporate a diazirine moiety into the compound to crosslink with target proteins, followed by pull-down assays and MS identification .

- Cellular thermal shift assay (CETSA) : Monitor thermal stabilization of the target protein in lysates after compound treatment .

- Isothermal titration calorimetry (ITC) : Quantify binding stoichiometry and thermodynamics in physiologically relevant buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.